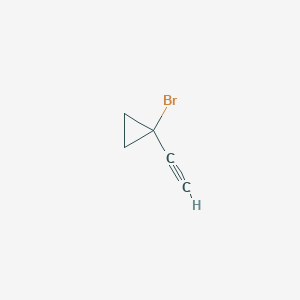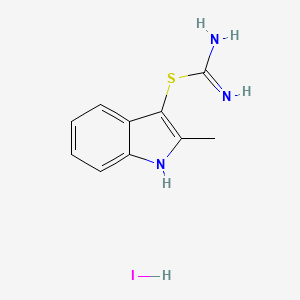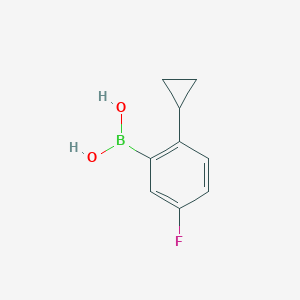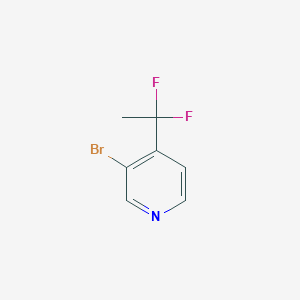
4-(Tert-butoxy)-3-methylbut-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tert-butoxy)-3-methylbut-1-yne is an organic compound characterized by the presence of a tert-butoxy group attached to a butyne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)-3-methylbut-1-yne typically involves the reaction of tert-butyl alcohol with a suitable alkyne precursor under specific conditions. One common method involves the use of a strong base such as potassium tert-butoxide to deprotonate the alkyne, followed by the addition of tert-butyl alcohol to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or copper can further enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tert-butoxy)-3-methylbut-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Tert-butoxy)-3-methylbut-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Tert-butoxy)-3-methylbut-1-yne involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, while the alkyne moiety can participate in various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butoxy group .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Tert-butoxy)benzaldehyde: Shares the tert-butoxy group but differs in the aromatic backbone.
Hexa(tert-butoxy)ditungsten(III): Contains multiple tert-butoxy groups and a metal center.
4-(Tert-butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid: Similar tert-butoxy group with additional functional groups.
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
3-methyl-4-[(2-methylpropan-2-yl)oxy]but-1-yne |
InChI |
InChI=1S/C9H16O/c1-6-8(2)7-10-9(3,4)5/h1,8H,7H2,2-5H3 |
Clé InChI |
IPADRSGUIOQZIN-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(C)(C)C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
![4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13473579.png)




![Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13473599.png)


![1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B13473622.png)



